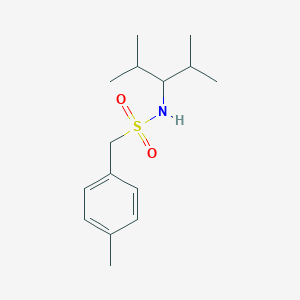
N-(1-isopropyl-2-methylpropyl)-1-(4-methylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isopropyl-2-methylpropyl)-1-(4-methylphenyl)methanesulfonamide, also known as L-655,240, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been shown to have a wide range of biochemical and physiological effects.
作用機序
The exact mechanism of action of N-(1-isopropyl-2-methylpropyl)-1-(4-methylphenyl)methanesulfonamide is not fully understood. However, it has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. It has also been shown to inhibit voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(1-isopropyl-2-methylpropyl)-1-(4-methylphenyl)methanesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the threshold for seizure activity in animal models, suggesting its potential use as an anticonvulsant and antiepileptic agent. It has also been shown to have neuroprotective effects, reducing the extent of brain damage following ischemic injury. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the advantages of using N-(1-isopropyl-2-methylpropyl)-1-(4-methylphenyl)methanesulfonamide in lab experiments is its well-characterized mechanism of action. This allows researchers to more accurately study its effects on neuronal activity and behavior. Additionally, its potential therapeutic applications make it a promising candidate for further research.
One of the limitations of using N-(1-isopropyl-2-methylpropyl)-1-(4-methylphenyl)methanesulfonamide in lab experiments is its relatively low potency compared to other anticonvulsant and antiepileptic agents. This may limit its effectiveness in certain experimental models.
将来の方向性
There are several future directions for research on N-(1-isopropyl-2-methylpropyl)-1-(4-methylphenyl)methanesulfonamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neuropathic pain, anxiety, and depression. Another direction is to study its effects on different types of neurons and neuronal circuits, as well as its potential interactions with other drugs. Finally, further research is needed to optimize its potency and improve its effectiveness as a therapeutic agent.
合成法
The synthesis of N-(1-isopropyl-2-methylpropyl)-1-(4-methylphenyl)methanesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with L-655,238, a secondary amine, in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.
科学的研究の応用
N-(1-isopropyl-2-methylpropyl)-1-(4-methylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, antiepileptic, and neuroprotective effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression.
特性
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-1-(4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2S/c1-11(2)15(12(3)4)16-19(17,18)10-14-8-6-13(5)7-9-14/h6-9,11-12,15-16H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGPRFRSPYEROA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5223467.png)
![N-(3'-chloro-3-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide](/img/structure/B5223478.png)
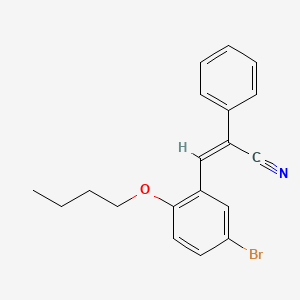
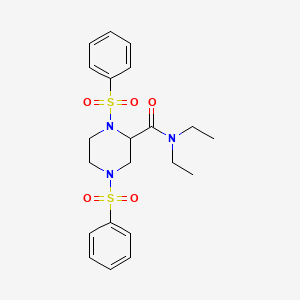
![2-{[5-(3-methylphenoxy)pentyl]amino}ethanol](/img/structure/B5223495.png)
![3-ethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5223499.png)
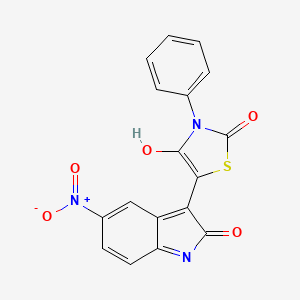
![{4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid](/img/structure/B5223512.png)
![3-[(4-methoxybenzoyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B5223529.png)
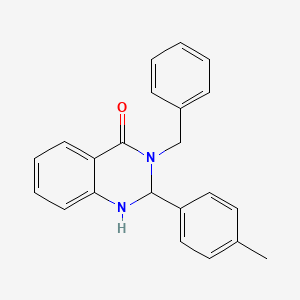
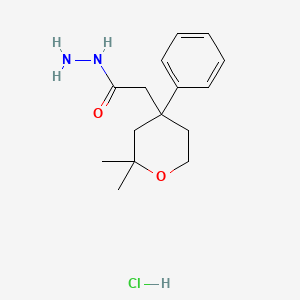
![4-allyl-1-[3-(2-chloro-4-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5223543.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-benzylmalonamide](/img/structure/B5223544.png)